N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
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Overview
Description
N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound characterized by its unique structure, which includes a triazole ring, phenyl groups, and a trimethoxyphenyl moiety
Preparation Methods
The synthesis of N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multi-step organic reactionsIndustrial production methods would likely optimize these steps for scalability and efficiency, potentially using flow chemistry techniques to enhance reaction rates and yields .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the hydrazide moiety.
Substitution: The phenyl and trimethoxyphenyl groups can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions.
Scientific Research Applications
N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential as an anti-cancer or anti-microbial agent due to its unique structural features.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triazole ring and phenyl groups may facilitate binding to active sites, while the trimethoxyphenyl moiety could enhance the compound’s overall stability and reactivity. Pathways involved in its mechanism of action include inhibition of specific enzymes or disruption of cellular processes .
Comparison with Similar Compounds
Compared to other similar compounds, N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide stands out due to its unique combination of structural features. Similar compounds include:
N-methyl-N-(4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}phenyl)acetamide: Shares the trimethoxyphenyl moiety but differs in other structural aspects.
Pyridinium salts: While structurally different, they share some reactivity and application profiles
This compound’s distinct structure and reactivity make it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C29H29N5O4S |
---|---|
Molecular Weight |
543.6 g/mol |
IUPAC Name |
N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C29H29N5O4S/c1-20(15-21-11-7-5-8-12-21)18-30-31-26(35)19-39-29-33-32-28(34(29)23-13-9-6-10-14-23)22-16-24(36-2)27(38-4)25(17-22)37-3/h5-18H,19H2,1-4H3,(H,31,35)/b20-15+,30-18+ |
InChI Key |
LQLKAMWZQXQSNQ-NBOHISODSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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